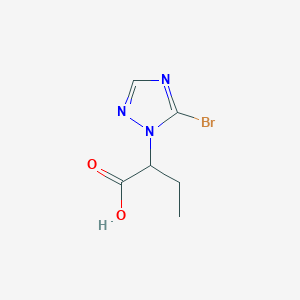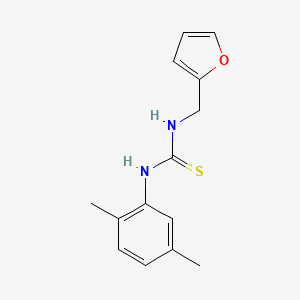![molecular formula C19H20N4O2 B2702840 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide CAS No. 2224296-20-0](/img/structure/B2702840.png)
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as BMS-986177 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
BMS-986177 works by binding to the biotin carboxylase (BC) domain of ACC, which prevents the enzyme from converting acetyl-CoA to malonyl-CoA. This, in turn, inhibits fatty acid synthesis and promotes fatty acid oxidation. BMS-986177 has been found to be a highly selective inhibitor of ACC, with minimal off-target effects.
Biochemical and Physiological Effects
BMS-986177 has been found to have significant biochemical and physiological effects. In animal studies, it has been shown to reduce body weight, improve glucose tolerance, and decrease hepatic steatosis. BMS-986177 has also been found to be effective in reducing tumor growth in cancer models. However, further studies are needed to determine the long-term effects of BMS-986177 on human health.
Advantages and Limitations for Lab Experiments
BMS-986177 has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of ACC, which makes it a valuable tool for studying the role of ACC in various biological processes. However, BMS-986177 has some limitations as well. It is a synthetic compound, which means that its effects on biological systems may not be entirely representative of natural processes. Additionally, its high potency may make it difficult to study the effects of partial inhibition of ACC.
Future Directions
There are several future directions for research on BMS-986177. One area of interest is the potential use of BMS-986177 in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the long-term effects of BMS-986177 on human health and its potential as a therapeutic agent. Another area of interest is the role of ACC in cancer, and the potential use of BMS-986177 in cancer therapy. Finally, there is a need for further studies to determine the optimal dosage and administration of BMS-986177 for maximum therapeutic effect.
Conclusion
In conclusion, BMS-986177 is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. It is a potent and selective inhibitor of ACC, which has been found to have significant biochemical and physiological effects. BMS-986177 has several advantages for laboratory experiments, but also has some limitations. Future research on BMS-986177 will further our understanding of its potential as a therapeutic agent for metabolic disorders and cancer.
Synthesis Methods
The synthesis of BMS-986177 involves the reaction of 1-benzyl-6-methyl-2-picolinamide with 2,2,2-trifluoroacetic anhydride, followed by treatment with triethylamine and then with sodium azide. The resulting compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to yield BMS-986177. This synthesis method has been optimized to yield high purity and high yield of the final compound.
Scientific Research Applications
BMS-986177 has been studied for its potential applications in medicinal chemistry. It has been found to be a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. Inhibition of ACC has been shown to be effective in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. BMS-986177 has also been studied for its potential use in cancer therapy, as ACC has been found to be upregulated in many cancer cells.
properties
IUPAC Name |
1-benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-6-5-9-16(20-14)21-18(25)22-12-19(13-22)10-17(24)23(19)11-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABDLYPZPFMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)
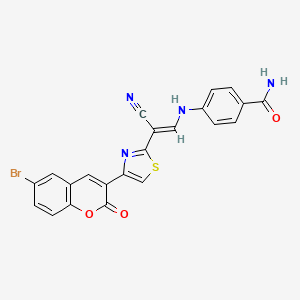

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
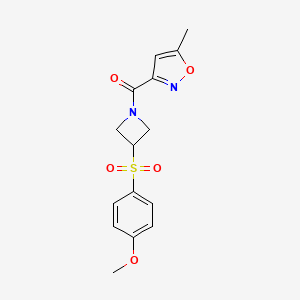
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)
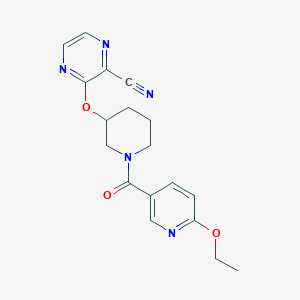
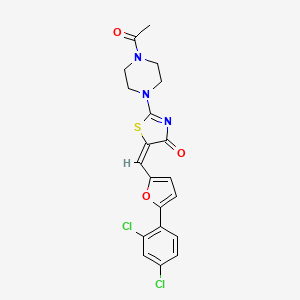
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)
